

A Technical Guide to the Spectroscopic Data of Jasmine Lactone

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Compound of Interest

Compound Name: *Jasmine lactone*

Cat. No.: *B1672798*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **jasmine lactone**, also known by its IUPAC name (Z)-7-decen-5-olide. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this fragrant lactone. The information presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **jasmine lactone**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (500 MHz, CDCl₃)[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
5.32-5.60	m	-	2H	CH=CH
4.26-4.31	m	-	1H	CH-O
1.45-2.62	m	-	10H	CH ₂ , CH
0.97	t	7.57	3H	CH ₃

¹³C NMR Data (125 MHz, CDCl₃)[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) (ppm)	Assignment
171.6	C=O
135.1	C=C
122.3	C=C
80.2	CH-O
33.3	CH ₂
29.4	CH ₂
27.1	CH ₂
20.7	CH ₂
18.4	CH ₂
14.0	CH ₃

Mass Spectrometry (MS)

GC-MS Fragmentation Data[\[1\]](#)[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
71	100
99	75
55	49
41	49
108	9

High-Resolution Mass Spectrometry (HRMS) Data[\[1\]](#)[\[2\]](#)

Ion	Measured m/z	Calculated m/z	Formula
[M+H] ⁺	169.1226	169.1229	C ₁₀ H ₁₇ O ₂
[M+Na] ⁺	191.1052	191.1048	C ₁₀ H ₁₆ O ₂ Na

Infrared (IR) Spectroscopy

While a specific full-spectrum analysis for **jasmine lactone** is not readily available in the cited literature, the characteristic absorption bands for a δ -lactone and its other functional groups are well-established.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibration Mode
~1735-1750	C=O (δ -lactone)	Stretching
~3000-3100	=C-H (alkene)	Stretching
~1650-1670	C=C (alkene)	Stretching
~2850-2960	C-H (alkane)	Stretching
~1050-1250	C-O (ester)	Stretching

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for **jasmine lactone**.

NMR Spectroscopy

Sample Preparation: The **jasmine lactone** standard was dissolved in deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

Instrumentation: The ^1H and ^{13}C NMR spectra were recorded on a Bruker DRX-400 or a 500 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- Frequency: 500 MHz
- Solvent: CDCl_3
- Internal Standard: TMS (0 ppm)
- Data Acquisition: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are given in Hertz (Hz).

^{13}C NMR Spectroscopy:

- Frequency: 125 MHz
- Solvent: CDCl_3
- Internal Standard: The residual solvent peak of CDCl_3 (δ 77.16 ppm) is typically used as a reference.
- Data Acquisition: A standard proton-decoupled pulse sequence was used to obtain the ^{13}C spectrum, providing single-line signals for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Shimadzu GC-MS QP2010 SE system or a similar apparatus is typically used for the analysis of volatile compounds like **jasmine lactone**.

Gas Chromatography (GC) Conditions:

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of **jasmine lactone**.
- Injector Temperature: Typically set around 250 °C.
- Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in a sample. An example program would be: start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Scan Range: A mass range of m/z 40-400 is typically scanned to detect the molecular ion and its fragments.
- Ion Source Temperature: Usually maintained around 200-230 °C.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A UPLC–QTOF–MS (Waters Corporation) or a similar high-resolution mass spectrometer is used to determine the exact mass of the molecule and its adducts.

Methodology:

- Ionization: Electrospray ionization (ESI) is a common technique for generating protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) molecular ions for lactones.

- **Mass Analyzer:** A Time-of-Flight (TOF) analyzer provides high mass accuracy, allowing for the determination of the elemental composition of the detected ions.

Signaling Pathways and Biosynthesis

Jasmine lactone is a member of the jasmonate family of plant hormones, which are involved in a wide range of physiological processes, including plant defense and development. Its biosynthesis is closely linked to the lipoxygenase (LOX) pathway, which is activated in response to various stresses.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.

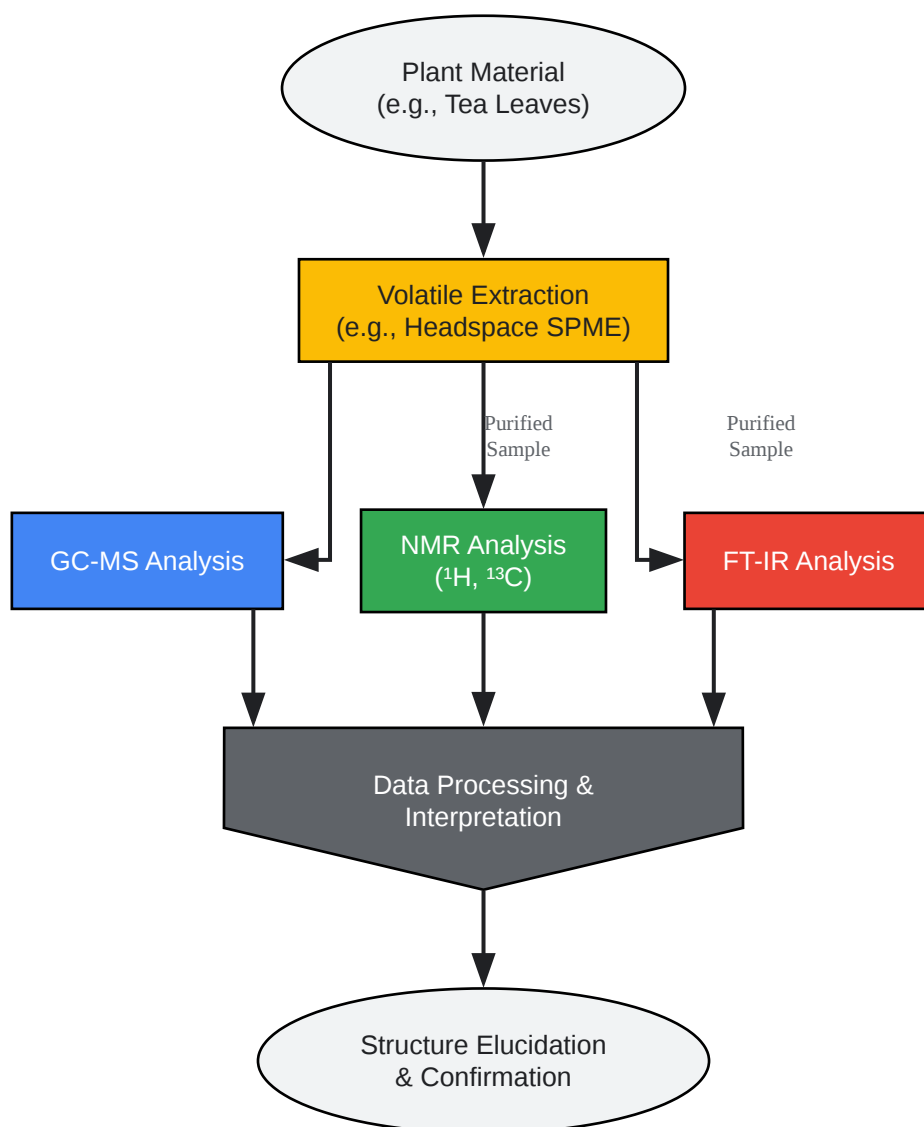


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Caption: Jasmonate signaling pathway overview.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a volatile compound like **jasmine lactone** from a plant matrix.



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